5,6-Diamino-2-(trifluoromethyl)pyrimidin-4-ol
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Overview
Description
5,6-Diamino-2-(trifluoromethyl)pyrimidin-4-ol: is a heterocyclic compound with the molecular formula C5H5F3N4O and a molecular weight of 194.11 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2-(trifluoromethyl)pyrimidin-4-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethylated pyrimidine derivatives as starting materials . The reaction conditions often include the use of Lewis acids as catalysts and organic solvents such as tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-2-(trifluoromethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as .
Reduction: Reduction reactions often involve reagents like .
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides , while reduction can produce amino alcohols .
Scientific Research Applications
5,6-Diamino-2-(trifluoromethyl)pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5,6-Diamino-2-(trifluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with nucleic acid synthesis , affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diamino-6-(trifluoromethyl)pyrimidin-4(3H)-one
- 2,5-Diamino-6-(ribosylamino)-4(3H)-pyrimidinone 5’-phosphate
Uniqueness
5,6-Diamino-2-(trifluoromethyl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4O/c6-5(7,8)4-11-2(10)1(9)3(13)12-4/h9H2,(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUHZHNLRKJVIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)C(F)(F)F)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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